REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[NH:12][C:11](=[O:19])[C:10](=[O:20])[NH:9]2)=O>C(O)C.Cl>[NH2:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[NH:12][C:11](=[O:19])[C:10](=[O:20])[NH:9]2
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Name
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6-trifluoroacetamido-7-nitro-2,3(1H,4H)-quinoxalinedione
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Quantity
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41 g
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Type
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reactant
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Smiles
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FC(C(=O)NC=1C=C2NC(C(NC2=CC1[N+](=O)[O-])=O)=O)(F)F
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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700 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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the crude product was filtered off
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Name
|
|
Type
|
|
Smiles
|
NC=1C=C2NC(C(NC2=CC1[N+](=O)[O-])=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |